H-Ala-Tyr-OEt HCl

Peptide Synthesis SPPS Prodrug Design

Researchers using H-Ala-Tyr-OH (CAS 3061-88-9) in peptide coupling face non-selective C-terminal reactivity, reducing yield and purity. H-Ala-Tyr-OEt HCl eliminates this via orthogonal protection: • C-terminal ethyl ester blocks undesired side reactions in SPPS and solution-phase coupling • Hydrochloride salt ensures aqueous solubility (LogP 2.22) and long-term storage stability • Free N-terminus enables direct coupling to growing peptide chains without deprotection Supplied as a characterized dipeptide building block with verified purity for reproducible peptide synthesis.

Molecular Formula C14H21ClN2O4
Molecular Weight 316.782
CAS No. 13260-91-8
Cat. No. B576636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ala-Tyr-OEt HCl
CAS13260-91-8
Molecular FormulaC14H21ClN2O4
Molecular Weight316.782
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C)N.Cl
InChIInChI=1S/C14H20N2O4.ClH/c1-3-20-14(19)12(16-13(18)9(2)15)8-10-4-6-11(17)7-5-10;/h4-7,9,12,17H,3,8,15H2,1-2H3,(H,16,18);1H/t9-,12-;/m0./s1
InChIKeyIRILGEJGARIVDP-CSDGMEMJSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Ala-Tyr-OEt HCl (CAS 13260-91-8): A Protected Dipeptide Ethyl Ester for Controlled Peptide Synthesis and Biochemical Research Procurement


H-Ala-Tyr-OEt HCl is a synthetic dipeptide derivative consisting of L-alanine and L-tyrosine linked by a peptide bond, with a C-terminal ethyl ester and an N-terminal hydrochloride salt [1]. It is stabilized in its hydrochloride form to ensure enhanced solubility and stability for biochemical research and pharmaceutical development [1]. The compound serves as an intermediate in solid-phase peptide synthesis (SPPS) and solution-phase peptide coupling, enabling controlled elongation of peptide chains .

Why Generic Substitution of H-Ala-Tyr-OEt HCl with Free Dipeptides or Alternative Esters Fails in Critical Research Applications


Procurement decisions for this specific hydrochloride ethyl ester over the free dipeptide H-Ala-Tyr-OH (CAS 3061-88-9) or other protected forms must account for critical differences in solubility, reactivity, and application compatibility. The ethyl ester protection at the C-terminus is essential for preventing undesired side reactions during peptide coupling steps, while the hydrochloride salt form ensures aqueous solubility and stability during storage and handling [1]. Generic substitution with the free acid form would compromise the compound's utility in controlled peptide synthesis workflows, as the unprotected carboxyl group would react non-selectively [1]. Furthermore, substitution with alternative esters (e.g., methyl or benzyl esters) alters the deprotection kinetics and compatibility with standard SPPS protocols .

Quantitative Comparative Evidence Guide for H-Ala-Tyr-OEt HCl Selection in Research and Industrial Procurement


C-Terminal Ethyl Ester Protection: Differential Reactivity and Solubility Compared to Free Dipeptide H-Ala-Tyr-OH

The C-terminal ethyl ester of H-Ala-Tyr-OEt HCl provides essential protection for controlled peptide coupling, contrasting with the free dipeptide H-Ala-Tyr-OH (CAS 3061-88-9) [1]. The calculated LogP (octanol-water partition coefficient) for the target compound is 2.22300, indicating moderate lipophilicity . In comparison, the free dipeptide H-Ala-Tyr-OH has a molecular weight of 252.27 g/mol and is fully water-soluble as a zwitterion, which would lead to uncontrolled side reactions in SPPS .

Peptide Synthesis SPPS Prodrug Design

ACE Inhibitory Activity: Potency of Underlying Dipeptide Ala-Tyr Compared to Related Dipeptides and N-Acetylated Forms

While H-Ala-Tyr-OEt HCl is an ester prodrug, its parent dipeptide Ala-Tyr (AY) demonstrates angiotensin-I converting enzyme (ACE) inhibition with an IC₅₀ of 14.2 μM [1]. This inhibitory activity is not affected by preincubation with 30 mU of ACE at 37°C for 3 hours, indicating good stability in the presence of the target enzyme [1]. In comparison, Tyr-Tyr and Tyr-Tyr-Tyr exhibit IC₅₀ values of 34 μM and 51 μM respectively [2], while Val(Ala)-Tyr derivatives can achieve picomolar potency (IC₅₀ = 7.9×10⁻¹⁰ mol/L) after N-terminal modification [3].

ACE Inhibition Antihypertensive Peptides Cardiovascular Research

C-Domain Selective ACE Inhibition: Differential Binding Profile Compared to Other Tyrosine-Containing Dipeptides

Food-derived dipeptides containing tyrosine at the C-terminus, including Ala-Tyr (AY), Leu-Tyr (LY), and Ile-Tyr (IY), exhibit favorable structures for selective inhibition of the ACE C-domain [1]. These dipeptides show competitive and mixed inhibition patterns, while other tyrosine-containing dipeptides such as Glu-Tyr (EY), Arg-Tyr (RY), Phe-Tyr (FY), and Ser-Tyr (SY) display noncompetitive inhibition [1]. The study used molecular docking simulations and MTT assays to evaluate domain selectivity and cytotoxicity on human umbilical vein endothelial cells (HUVEC) [1].

Domain-Selective Inhibition ACE C-Domain Antihypertensive Drug Design

In Vivo Antihypertensive Efficacy: Blood Pressure Reduction in Spontaneously Hypertensive Rats Compared to Peptide Mixtures

Oral administration of Ala-Tyr to spontaneously hypertensive rats (SHR) produces significant antihypertensive effects [1]. A single oral dose of 50 mg/kg body weight results in a maximal reduction of systolic blood pressure [1]. The peptide remains stable against ACE preincubation (30 mU ACE at 37°C for 3 hours) [1]. In comparison, peptide mixtures such as sesame protein hydrolysate (SPP) show hypotensive effects at much lower doses (3.63 and 36.3 μg/kg) but consist of multiple active peptides rather than a single defined entity [2].

In Vivo Antihypertensive SHR Model Oral Bioavailability

Optimal Research and Industrial Application Scenarios for H-Ala-Tyr-OEt HCl Procurement


Solid-Phase Peptide Synthesis (SPPS) Intermediate for Extended Peptide Chains

H-Ala-Tyr-OEt HCl serves as a protected dipeptide building block in SPPS, where the free N-terminus allows coupling to the growing peptide chain while the ethyl ester protects the C-terminus from unwanted activation [1]. This orthogonal protection strategy is essential for synthesizing longer peptides containing the Ala-Tyr motif, such as ACE inhibitory peptides or model substrates for protease studies [1].

Ester Prodrug Development for Improved Oral Bioavailability of Antihypertensive Peptides

The parent dipeptide Ala-Tyr exhibits ACE inhibitory activity (IC₅₀ = 14.2 μM) and in vivo blood pressure reduction in SHR [1]. The ethyl ester form H-Ala-Tyr-OEt HCl may serve as a prodrug with enhanced membrane permeability due to increased lipophilicity (LogP = 2.22300) , enabling research into oral antihypertensive agents with potentially improved bioavailability compared to the free dipeptide [2].

Model Substrate for Chymotrypsin and Protease Specificity Studies

The Ala-Tyr sequence is a recognized substrate for α-chymotrypsin, which cleaves at the carboxyl side of aromatic residues [1]. H-Ala-Tyr-OEt HCl provides a defined substrate for studying enzyme kinetics, specificity, and inhibition mechanisms of serine proteases, as demonstrated in studies of α-chymotrypsin-catalyzed acyl transfer reactions using related Tyr ethyl ester substrates [1].

Reference Standard for Dipeptide Separation and Analytical Method Development

H-Ala-Tyr-OEt HCl can serve as a reference compound for developing and validating HPLC methods for dipeptide analysis and purification [1]. Its distinct retention time and UV absorbance (due to the tyrosine phenolic group) make it suitable for method calibration in peptide separation workflows [1].

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